An In-Depth Technical Guide to Methyl 2-(difluoromethoxy)pyridine-4-carboxylate (CAS: 1375098-09-1): A Key Building Block in Modern Chemistry
An In-Depth Technical Guide to Methyl 2-(difluoromethoxy)pyridine-4-carboxylate (CAS: 1375098-09-1): A Key Building Block in Modern Chemistry
Abstract: This guide provides a comprehensive technical overview of methyl 2-(difluoromethoxy)pyridine-4-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. We will explore its unique structural features, particularly the strategic incorporation of the difluoromethoxy group, and detail its physicochemical properties, reactivity, and applications. This document serves as a resource for scientists and drug development professionals, offering insights into the compound's role as a versatile synthetic intermediate and providing practical experimental context for its utilization.
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
Methyl 2-(difluoromethoxy)pyridine-4-carboxylate (also known as methyl 2-(difluoromethoxy)isonicotinate) is a specialized chemical building block that merges three key structural motifs: a pyridine core, a methyl ester functional handle, and a difluoromethoxy group. The convergence of these features makes it a highly valuable intermediate in the synthesis of complex target molecules.
The incorporation of fluorine into bioactive compounds is a cornerstone of modern drug design, often used to modulate key properties such as metabolic stability, bioavailability, and binding affinity[1][2]. The difluoromethoxy group (-OCF₂H) is particularly advantageous. It is recognized as a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of participating in hydrogen bonding interactions due to its acidic proton, while simultaneously increasing metabolic resistance to oxidative degradation[1][2]. This dual-functionality allows chemists to enhance the drug-like properties of a lead compound without drastically altering its core binding pharmacophore.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1375098-09-1 | [3][4][5][6] |
| Molecular Formula | C₈H₇F₂NO₃ | [3][4][5] |
| Molecular Weight | 203.14 g/mol | [3][4][5] |
| Synonyms | Methyl 2-(difluoromethoxy)isonicotinate | [7] |
| Typical Purity | ≥97% | [4][6] |
| Storage Conditions | 2-8°C, sealed, protected from light | [3] |
Safety and Handling Information
Based on available safety data sheets, this compound should be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8].
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes[8]. Standard laboratory safety protocols should be strictly followed.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While specific, peer-reviewed synthetic procedures for methyl 2-(difluoromethoxy)pyridine-4-carboxylate are not extensively detailed in readily available literature, a highly plausible route can be inferred from analogous chemical transformations involving the difluoromethylation of hydroxylated pyridine derivatives[9]. The most logical precursor is methyl 2-hydroxy-pyridine-4-carboxylate (methyl 2-hydroxyisonicotinate). The key transformation is the O-difluoromethylation of the hydroxyl group.
Caption: Proposed synthesis of the title compound via O-difluoromethylation.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is based on general methods for O-difluoromethylation and should be optimized for this specific substrate.
-
Preparation: To a solution of methyl 2-hydroxy-pyridine-4-carboxylate (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (N₂ or Ar), add a suitable base such as potassium carbonate (2-3 equivalents).
-
Reaction: Introduce the difluoromethylating agent. A common reagent for this is sodium chlorodifluoroacetate (ClCF₂COONa) which, upon heating, generates difluorocarbene in situ. Alternatively, other sources like bromodifluoromethyl)trimethylsilane (TMSCF₂Br) could be explored.
-
Monitoring: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Core Reactivity Profile
The molecule possesses two primary sites of reactivity that make it a versatile intermediate: the methyl ester and the pyridine ring.
Caption: Key reaction pathways for methyl 2-(difluoromethoxy)pyridine-4-carboxylate.
The methyl ester at the C4 position is the most accessible functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, or reduced to the primary alcohol, enabling a wide range of subsequent chemical modifications[3].
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
This compound is a valuable scaffold for the development of selective kinase inhibitors, particularly targeting the Salt-Inducible Kinase (SIK) family[3]. Structure-activity relationship (SAR) studies have utilized this core to enhance potency and selectivity against specific isoforms like SIK2 and SIK3[3]. The difluoromethoxy group is critical in these designs, improving metabolic stability and overall pharmacokinetic profiles[2][3].
The concept of bioisosterism is central to its utility. The -OCF₂H group can mimic the hydrogen-bonding capabilities of a hydroxyl group while being less prone to metabolic glucuronidation or sulfation, a common pathway for drug clearance.
Caption: Bioisosteric replacement of a hydroxyl with a difluoromethoxy group.
Agrochemicals
Beyond pharmaceuticals, this building block is a key intermediate in the synthesis of modern agrochemicals such as herbicides and insecticides[3]. The difluoromethoxy group increases the lipophilicity of the final active ingredient, which can improve its absorption by plant tissues or insects and enhance overall efficacy[3].
Key Experimental Protocol
Protocol 5.1: Hydrolysis to 2-(difluoromethoxy)pyridine-4-carboxylic acid
This procedure details the conversion of the methyl ester to the corresponding carboxylic acid, a common subsequent step in many synthetic campaigns.
-
Dissolution: Dissolve methyl 2-(difluoromethoxy)pyridine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Drying: Dry the isolated solid under vacuum to yield 2-(difluoromethoxy)pyridine-4-carboxylic acid.
Conclusion
Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct route to incorporating the advantageous difluoromethoxy group into pyridine-based scaffolds. Its well-defined reactivity and proven utility in the synthesis of kinase inhibitors and agrochemicals underscore its importance. For researchers and drug development professionals, this compound represents a powerful tool for modulating molecular properties, overcoming metabolic liabilities, and accelerating the discovery of novel, high-performing chemical entities.
References
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- methyl 2-(difluoromethoxy)
- Methyl 2-(Difluoromethoxy)
- 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine. Vulcanchem.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
- methyl 2-(difluoromethoxy)
- methyl 2-(difluoromethoxy)
- methyl 2-(difluoromethoxy)
- methyl 4-(difluoromethoxy)
- Safety D
- methyl 2-(difluoromethoxy)
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine (1261764-07-1) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. eontrading.uk [eontrading.uk]
- 6. appretech.com [appretech.com]
- 7. labsolu.ca [labsolu.ca]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
